Sub-Nanomolar Potency at Human P2Y14 Receptor: MRS 2905 vs MRS2690, MRS2802, and UDP-Glucose
MRS 2905 achieves an EC50 of 0.92 nM at the human P2Y14 receptor in a cAMP inhibition assay in HEK293 cells, representing a 53-fold potency gain over MRS2690 (EC50 = 49 nM), a 68-fold gain over MRS2802 (EC50 = 63 nM), and a 143-fold gain over the endogenous agonist UDP-glucose (EC50 = 132 nM) [1]. The 2-thio modification alone (2-thio-UDP, EC50 = 1.92 nM) provides only partial improvement, and the combination of 2-thio plus α,β-methylene in MRS 2905 yields the highest potency in this chemical series [1].
| Evidence Dimension | Functional agonist potency (EC50) at human P2Y14 receptor |
|---|---|
| Target Compound Data | MRS 2905 EC50 = 0.92 nM (cAMP inhibition, HEK293 cells) |
| Comparator Or Baseline | MRS2690 EC50 = 49 nM; MRS2802 EC50 = 63 nM; UDP-glucose EC50 = 132 nM; 2-thio-UDP EC50 = 1.92 nM (same assay platform, same laboratory) |
| Quantified Difference | MRS 2905 is 53-fold more potent than MRS2690, 68-fold more potent than MRS2802, 143-fold more potent than UDP-glucose, and 2.1-fold more potent than 2-thio-UDP |
| Conditions | Inhibition of forskolin-stimulated cAMP accumulation in HEK293 cells stably expressing human P2Y14 receptor; Das et al. (2010) J Med Chem |
Why This Matters
Sub-nanomolar potency allows lower dosing in cellular and in vivo experiments, reducing off-target liabilities and compound consumption costs relative to any in-class alternative.
- [1] Das A, Ko H, Burianek LE, Barrett MO, Harden TK, Jacobson KA. Human P2Y14 receptor agonists: truncation of the hexose moiety of uridine-5′-diphosphoglucose and its replacement with alkyl and aryl groups. J Med Chem. 2010;53(1):471-480. doi:10.1021/jm901432g. PMID: 19902968. View Source
